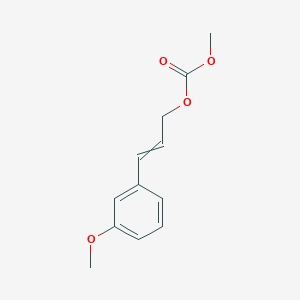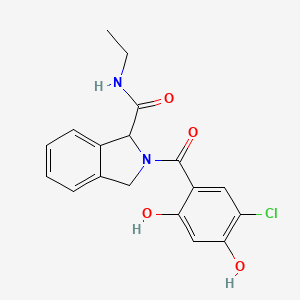
Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C11H11ClO5 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 4-chloro-2-hydroxybenzoic acid with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures (around 65°C) for several hours. The product is then purified through extraction and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 4-chloro-2-hydroxybenzoic acid and methanol.
Oxidation: Quinones.
Reduction: Hydroquinones.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate: Similar structure but with a methoxy group instead of a chloro group.
Methyl 4-hydroxy-2-(2-methoxy-2-oxoethoxy)benzoate: Contains a hydroxy group instead of a chloro group.
Methyl 4-bromo-2-(2-methoxy-2-oxoethoxy)benzoate: Contains a bromo group instead of a chloro group.
Uniqueness
Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in specific interactions with molecular targets, making this compound valuable for certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
876306-67-1 |
|---|---|
Fórmula molecular |
C11H11ClO5 |
Peso molecular |
258.65 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate |
InChI |
InChI=1S/C11H11ClO5/c1-15-10(13)6-17-9-5-7(12)3-4-8(9)11(14)16-2/h3-5H,6H2,1-2H3 |
Clave InChI |
KUMOFZFZIKAOGV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=C(C=CC(=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


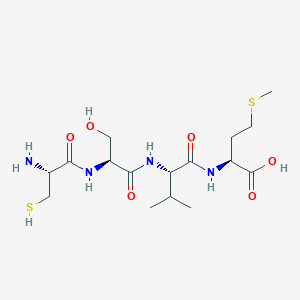
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
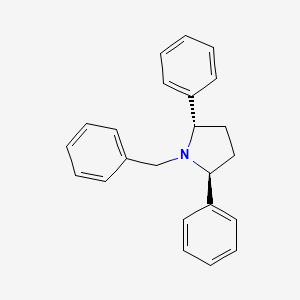
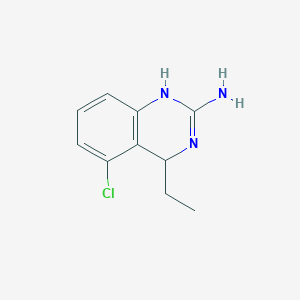
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)



![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)

propanedinitrile](/img/structure/B12610485.png)
